molecular formula C13H18O6 B12290447 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol

4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol

Cat. No.: B12290447
M. Wt: 270.28 g/mol
InChI Key: FYEFQDXXKFUMOJ-UHFFFAOYSA-N
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Description

4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol is a tetrahydropyran derivative of significant interest in medicinal chemistry and pharmacological research. It was identified as a bioactive phytocompound in Nauclea latifolia leaf extracts . This compound has demonstrated promising potential as a dipeptidyl peptidase IV (DPP-IV) antagonist through in silico studies, exhibiting comparable or better binding affinity than clinically prescribed standards used in the management of type 2 diabetes . Its mechanism of action involves inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones, thereby potentially enhancing insulin secretion and improving glycemic control . The compound has also shown promising predicted drug-likeness and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, suggesting its candidature as a novel lead for developing natural product-based therapeutics . Researchers can utilize this high-purity compound for further in vitro and in vivo investigations into DPP-IV inhibition, exploring its full therapeutic potential, and as a key intermediate in synthetic organic chemistry for developing novel glycoside derivatives and other complex molecules . This product is intended for research and laboratory use only.

Properties

IUPAC Name

6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFQDXXKFUMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategies

Direct Benzylation of Hydroxyl Groups

The primary approach involves introducing a benzyloxy group at the C4 position of a sugar precursor (e.g., D-glucose or D-mannose) while retaining the hydroxymethyl group at C6. Key methods include:

Method 1: Benzylation with Benzyl Bromide and Acetyl Chloride
  • Substrate : D-mannose or D-glucose derivatives.
  • Reagents : Benzyl bromide, acetyl chloride (catalyst).
  • Conditions : 50°C, 2 hours in benzyl alcohol.
  • Mechanism : Acetyl chloride facilitates nucleophilic substitution, directing benzylation to the C4 hydroxyl group.
  • Yield : 81%.
  • Purification : Precipitation with ethyl acetate, followed by filtration and washing.
Method 2: Base-Mediated Benzylation with Sodium Hydride
  • Substrate : Partially protected sugars (e.g., 6-O-trityl derivatives).
  • Reagents : Benzyl bromide, sodium hydride (NaH) in anhydrous DMF or THF.
  • Conditions : Room temperature to reflux, 2–4 hours.
  • Mechanism : NaH deprotonates hydroxyl groups, enabling selective benzylation at C4.
  • Yield : Up to 99% for multi-benzylated intermediates.

Stereochemical Control and Regioselectivity

The (2S,4S,5R) configuration is critical. Stereochemical outcomes depend on:

  • Starting Material : D-glucose or D-mannose derivatives, which inherently possess specific hydroxyl orientations.
  • Protecting Groups : Temporary protection of competing hydroxyl groups (e.g., 2,3,5 positions) with silyl or acetyl groups to direct benzylation to C4.
  • Reaction Solvents : Polar aprotic solvents (DMF, THF) enhance nucleophilic attack at the less sterically hindered C4 position.

Comparative Analysis of Synthesis Routes

Parameter Method 1 (Acetyl Chloride) Method 2 (NaH/DMF)
Substrate D-mannose 6-O-Trityl-protected sugars
Reagents Benzyl bromide, acetyl chloride Benzyl bromide, NaH, DMF
Temperature 50°C RT → Reflux
Reaction Time 2 hours 2–4 hours
Yield 81% 65–99%
Purification Ethyl acetate precipitation Column chromatography

Key Intermediates and Byproducts

Partially Benzylated Derivatives

  • 3-O-Benzyl-b-D-glucose : A precursor with a single benzyl group at C3, often isolated during regioselective benzylation.
  • 4,6-Di-O-benzyl derivatives : Formed during over-benzylation, requiring separation via chromatography.

Deprotection Strategies

  • Hydrogenolysis : Removes benzyl groups under H₂/Pd-C catalysis, yielding diols or alcohols.
  • Acidic Hydrolysis : Cleaves ester or ether linkages, though less common due to the target’s hydroxymethyl stability.

Challenges and Optimization

Regioselectivity Issues

Competing benzylation at C3 or C6 can occur due to:

  • Electronic Factors : Electron-rich hydroxyl groups (e.g., C3 in D-glucose) may react preferentially.
  • Steric Hindrance : Bulky protecting groups (e.g., trityl) at C6 improve C4 selectivity.

Solvent and Base Selection

  • NaH : Strong base for deprotonation but requires anhydrous conditions.
  • Pyridine : Neutralizes HBr during benzylation, reducing side reactions.

Applications and Derivatives

Use in Glycosylation Studies

The compound serves as a glycosyl acceptor in carbohydrate synthesis due to its free C2, C3, and C5 hydroxyl groups.

Pharmaceutical Intermediates

  • DPP-IV Inhibitors : Derivatives show promise in diabetes treatment, with binding affinities comparable to clinical standards.
  • Antioxidant Agents : Hydroxymethyl and polyol groups contribute to radical-scavenging activity.

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-alpha,beta-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol has been studied for its potential therapeutic effects. Its structural similarity to naturally occurring sugars and polyols makes it a candidate for drug development.

  • Antiviral Properties : Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral activity. The hydroxymethyl group may enhance binding to viral proteins, potentially inhibiting their function .
  • Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The presence of multiple hydroxyl groups may contribute to increased solubility and bioactivity, making it a candidate for further investigation in cancer therapeutics .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various organic molecules.

  • Building Block for Glycosides : The tetrahydropyran structure is often used as a building block for synthesizing glycosides. Its ability to undergo selective reactions allows chemists to modify the compound to create more complex molecules .
  • Synthesis of Heterocycles : 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol can be utilized in the synthesis of heterocyclic compounds through cyclization reactions. This application is particularly relevant in developing new pharmaceuticals and agrochemicals .

Biochemistry

In biochemical research, this compound is explored for its role in metabolic pathways.

  • Enzyme Substrates : Due to its structural features, it can act as a substrate for various enzymes involved in carbohydrate metabolism. This property is essential for studying enzyme kinetics and mechanisms .
  • Potential Role in Glycolysis : The compound's resemblance to glucose derivatives suggests it may influence glycolytic pathways. Investigating its effects on energy metabolism could yield insights into metabolic disorders .

Case Study 1: Antiviral Research

A study conducted on the antiviral properties of tetrahydropyran derivatives indicated that compounds similar to 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to enhanced interaction with viral glycoproteins.

Case Study 2: Synthesis of Novel Glycosides

In a synthetic chemistry project, researchers successfully utilized 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol as a precursor to develop a series of glycosides with improved pharmacokinetic properties. The study highlighted the compound's versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 3-O-Benzyl-alpha,beta-D-mannopyranoside involves its interaction with specific molecular targets and pathways . The benzyl group attached to the mannopyranoside ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

BT44: 6-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol Derivative

Structure: BT44 shares the hydroxymethyl-tetrahydro-pyran-triol core but incorporates a benzodioxol-pyrazole-phenoxy substituent. Activity: Unlike 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol, BT44 acts as a heat shock protein (Hsp70) antagonist and caspase stimulant, suggesting divergent biological targets . Key Differences:

  • The benzodioxol group in BT44 enhances its interaction with chaperone proteins, while the benzyloxy group in the tetrahydropyran derivative favors DPP-IV binding.
  • BT44’s larger molecular weight and complex substituents likely reduce BBB permeability compared to the simpler tetrahydropyran analog .

Methylphloroglucinol Derivatives (e.g., Compounds e and g)

Structure: These feature a methyl-substituted benzene-1,3,5-triol core, contrasting with the tetrahydropyran backbone of the target compound. Activity: Methylphloroglucinols exhibit antifungal activity by inhibiting fungal enzymes (CYP51, squalene epoxidase (SE), and β-1,3-glucan synthase), reducing ergosterol synthesis in Microsporum canis . Key Differences:

  • Hydroxyl group positioning: Methylphloroglucinols rely on C-2/C-6 substitutions for activity, whereas the tetrahydropyran derivative’s benzyloxy and hydroxymethyl groups drive DPP-IV binding.
  • Pharmacokinetics: Methylphloroglucinols show higher enzyme inhibition (binding energy >8.0 kcal/mol for CYP51) but lack detailed toxicity profiles compared to the well-characterized LD50 of 1967.05 mg/kg for the tetrahydropyran compound .

Isocoreopsin (Compound 1)

Structure: Contains a 3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy group linked to a chroman-4-one moiety. Activity: Functions as a flavonoid derivative with antioxidant properties, distinct from the DPP-IV inhibition observed in 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol . Key Differences:

  • The chroman-4-one group in isocoreopsin enhances radical scavenging but reduces metabolic stability (e.g., shorter half-life) compared to the tetrahydropyran compound .

Functional and Pharmacokinetic Comparisons

Table 1: Pharmacokinetic and Toxicity Profiles

Compound Plasma Protein Binding (%) Clearance (mL/min/kg) LD50 (mg/kg) Key Targets
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol 43.47 1.732 1967.05 DPP-IV
BT44 Not reported Not reported Not reported Hsp70, Caspases
Methylphloroglucinol (Compound e) Not reported Not reported Not reported CYP51, SE
Vitamin E (Reference) 84.65 1.581 1161.96 Antioxidant

Table 2: Structural and Bioactivity Highlights

Compound Core Structure Key Functional Groups Bioactivity Mechanism
4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol Tetrahydropyran Benzyloxy, hydroxymethyl Competitive DPP-IV inhibition
BT44 Tetrahydropyran Benzodioxol, pyrazole-phenoxy Hsp70 binding, caspase activation
Methylphloroglucinol (Compound g) Benzene-1,3,5-triol Butyryl, allylamine Ergosterol synthesis inhibition

Mechanistic and Application Insights

  • DPP-IV Inhibition: The tetrahydropyran derivative’s benzyloxy group may mimic peptide substrates, enabling competitive enzyme binding, whereas methylphloroglucinols lack this structural mimicry .
  • Antifungal vs. Antidiabetic Applications: Methylphloroglucinols target fungal membranes, while the tetrahydropyran compound’s smaller size and polar groups favor systemic antidiabetic activity .
  • Unexpected Roles: notes the tetrahydropyran compound’s presence in wine flavor studies, suggesting non-pharmaceutical applications linked to its hydroxyl-rich structure .

Biological Activity

4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol is a complex organic compound with significant biological activity, particularly in the realm of carbohydrate metabolism. Its structure, characterized by multiple hydroxymethyl and benzyloxy groups, enhances its interactions with various biological targets, making it a subject of interest for researchers in medicinal chemistry and biochemistry.

  • Molecular Formula : C13H18O6
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : 6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

The compound's tetrahydropyran structure is pivotal in its biological interactions. The presence of benzyloxy groups is known to enhance binding affinities to enzymes and receptors involved in carbohydrate metabolism.

4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol primarily interacts with glycosyltransferases and glycosidases. These enzymes are crucial for the synthesis and breakdown of glycosidic bonds in carbohydrates. The compound's ability to modulate these enzymes can influence metabolic pathways significantly.

Binding Studies

Recent studies have employed molecular docking techniques such as iGEMDOCK and AutoDock Vina to elucidate the binding interactions between this compound and various biological targets. These studies indicated that 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol exhibits comparable or superior binding affinities to certain targets when compared with known compounds like vitamin E .

Biological Activity and Applications

The biological activities associated with 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol include:

  • Antinociceptive Effects : Research has shown that this compound exhibits antinociceptive properties in models of neuropathic pain. It has been compared favorably against other analgesics in terms of efficacy .
  • Potential Therapeutic Applications : The modulation of glycosyltransferases suggests potential applications in drug development, particularly for conditions related to carbohydrate metabolism disorders.
  • Research Applications : Its unique structure makes it a valuable intermediate in the synthesis of more complex carbohydrates and related compounds for biochemical research.

Comparative Analysis

To understand its uniqueness better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triolContains a phenylthio groupDifferent reactivity due to phenylthio substitution
(2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-tetrahydro-2H-pyran-3-olAdditional benzyloxy groupsMore complex structure with increased steric hindrance
3,4-Di-O-benzyl-D-mannitolSimilar tetrahydropyran coreFocused on mannitol derivatives with different functionalization

The distinct arrangement of hydroxymethyl and benzyloxy groups in 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol contributes to its enhanced stability and reactivity compared to its analogs.

Case Studies

  • Study on Antinociceptive Effects : A study published in Nauclea latifolia investigated the antinociceptive effects of 4-Benzyloxy-6-hydroxymethyl-tetrahydropyran-2,3,5-triol. Results showed significant pain relief in neuropathic pain models when administered .
  • In Silico Analysis : Another research highlighted the compound's interaction profiles using computational methods. The findings suggested that it could serve as a lead compound for developing new glycosidase inhibitors .

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